molecular formula C22H28N2O4S B2945697 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-ethoxyphenyl)benzamide CAS No. 392324-11-7

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-ethoxyphenyl)benzamide

Cat. No.: B2945697
CAS No.: 392324-11-7
M. Wt: 416.54
InChI Key: JAQGWRMDAPJRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-ethoxyphenyl)benzamide is a sulfonamide-functionalized benzamide derivative. Its structure features a benzamide core substituted with a 4-ethoxyphenyl group and a 3,5-dimethylpiperidinylsulfonyl moiety.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-4-28-20-9-7-19(8-10-20)23-22(25)18-5-11-21(12-6-18)29(26,27)24-14-16(2)13-17(3)15-24/h5-12,16-17H,4,13-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQGWRMDAPJRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-ethoxyphenyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride in the presence of a base to form the sulfonamide. Finally, the sulfonamide is reacted with 3,5-dimethylpiperidine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-ethoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-ethoxyphenyl)benzamide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with its analogs:

Compound Name Molecular Formula Key Substituents Biological Activity Physical Properties Reference
Target Compound C22H27N3O4S 4-ethoxyphenyl, 3,5-dimethylpiperidinylsulfonyl Inferred: Antitubercular N/A -
N4-Acetylsulfamethazine () C14H16N4O3S Pyrimidinyl, acetyl Antitubercular Elemental analysis: C 47.08%, H 4.84%, N 10.78%
Ligand (7) () C23H27N5O3S Triazolyl, 3,5-dimethylpiperidinylsulfonyl Not specified N/A
Example 53 () C32H24F2N4O4 Fluorophenyl, chromen, pyrazolo-pyrimidinyl Not specified MP: 175–178°C; Mass: 589.1 (M+1)
Etobenzanid () C15H13Cl2NO2 2,3-dichlorophenyl, ethoxymethoxy Pesticide (herbicide) N/A
Key Observations:
  • Sulfonamide vs. Benzamide Backbone : The target compound and N4-Acetylsulfamethazine share a sulfonamide group, which is critical for antitubercular activity in . In contrast, Etobenzanid (a benzamide pesticide) lacks this group, highlighting how sulfonamide substitution directs therapeutic vs. agrochemical applications .
  • Substituent Effects: The 3,5-dimethylpiperidinylsulfonyl group in the target compound and Ligand (7) () may enhance steric bulk and modulate receptor binding compared to simpler sulfonamides. However, Ligand (7)’s triazolyl group could introduce hydrogen-bonding interactions absent in the target’s ethoxyphenyl substituent .

Physical and Chemical Properties

  • Melting Points : Example 53 () has a melting point of 175–178°C, suggesting that complex sulfonamide-benzamide hybrids exhibit moderate thermal stability. The target compound’s melting point may vary based on crystallinity influenced by the ethoxy group .
  • Molecular Weight : The target compound (MW: ~437.5 g/mol) is lighter than Example 53 (MW: 589.1 g/mol), reflecting differences in aromatic substitution .

Biological Activity

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-N-(4-ethoxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by the presence of a sulfonamide group and a piperidine moiety, which are known to influence its interaction with biological targets.

  • Molecular Formula : C_{15}H_{20}N_{2}O_{3}S
  • Molecular Weight : 320.4 g/mol
  • CAS Number : 474621-87-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group can form hydrogen bonds, enhancing its affinity for proteins and enzymes, while the piperidine ring may modulate receptor activities or enzymatic functions. This dual functionality allows the compound to influence various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research has indicated that 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-ethoxyphenyl)benzamide possesses several notable biological activities:

  • Anticancer Activity :
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it exhibits selective toxicity towards malignant cells while sparing non-malignant cells, suggesting potential as an antineoplastic agent. For instance, it demonstrated significant cytotoxicity against human promyelocytic leukemia (HL-60) and several squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4) with selectivity indices indicating greater toxicity towards cancerous cells compared to normal cells .
  • Mechanisms of Cytotoxicity :
    • The cytotoxic effects have been linked to the induction of apoptosis, characterized by caspase activation and mitochondrial membrane potential depolarization. These mechanisms are crucial for the selective killing of cancer cells .
  • Enzyme Inhibition :
    • Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. This inhibition can disrupt critical cellular processes, further contributing to its anticancer properties .

Research Findings and Case Studies

Several studies have focused on the biological activity of related compounds and their mechanisms:

StudyCompoundCell Lines TestedKey Findings
3,5-Bis(benzylidene)-4-piperidonesHL-60, HSC-2, HSC-3High cytotoxicity in malignant cells with low toxicity in non-malignant cells; potential for further development as antineoplastic agents.
Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidonesHCT116, HT29Potent cytotoxicity against colon cancer; selective toxicity confirmed through SI evaluations.
Various piperidine derivativesCEM lymphoma, HL-60Induction of apoptotic pathways; correlation between structure and activity established through QSAR studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.